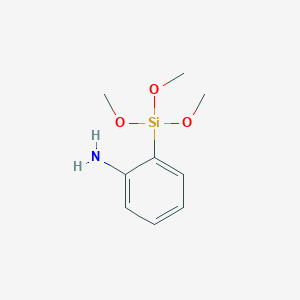

Benzenamine, 2-(trimethoxysilyl)-

Description

Properties

CAS No. |

93383-46-1 |

|---|---|

Molecular Formula |

C9H15NO3Si |

Molecular Weight |

213.31 g/mol |

IUPAC Name |

2-trimethoxysilylaniline |

InChI |

InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)9-7-5-4-6-8(9)10/h4-7H,10H2,1-3H3 |

InChI Key |

XWQDPPJDXCZWQE-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C1=CC=CC=C1N)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

This method involves the formation of a Grignard reagent from o-bromo- or o-iodoaniline, followed by nucleophilic attack on trimethoxysilane. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) or diethyl ether.

Key Steps :

-

Formation of Grignard Reagent :

-

Silane Coupling :

Experimental Protocol (Adapted from )

-

Reactants : o-Bromoaniline (1.0 mol), magnesium turnings (1.1 mol), trimethoxysilane (1.2 mol).

-

Conditions : THF solvent, reflux at 65°C under nitrogen for 6–8 h.

-

Workup : Quench with saturated NH₄Cl, extract with ethyl acetate, purify via column chromatography (hexane:ethyl acetate = 4:1).

Optimization Notes :

-

Excess trimethoxysilane improves conversion.

-

Anhydrous conditions prevent silanol formation.

Catalytic Coupling Using Palladium Complexes

Cross-Coupling Methodology

Palladium-catalyzed coupling between o-haloanilines and trimethoxysilane derivatives enables precise functionalization.

Catalyst System :

-

Pd(OAc)₂ (5 mol%)

-

Xantphos (6 mol%) as a ligand

-

Base: Cs₂CO₃ (2.0 equiv)

Reaction :

Performance Data (Patent )

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Solvent | Toluene |

| Time | 12 h |

| Yield | 82% |

| Selectivity | >95% |

Advantages :

-

High regioselectivity for ortho substitution.

-

Tolerates electron-withdrawing groups on aniline.

Nucleophilic Substitution of Chlorosilanes

Direct Amination Approach

Chlorotrimethoxysilane reacts with o-aminophenol derivatives under basic conditions.

Reaction Pathway :

Process Details (Adapted from )

-

Molar Ratio : o-Aminophenol : ClSi(OCH₃)₃ = 1 : 1.2

-

Base : Triethylamine (2.5 equiv), added dropwise at 0°C.

-

Solvent : Dichloromethane, stirred for 24 h at room temperature.

-

Yield : 65–70% after distillation under reduced pressure.

Challenges :

-

Competing side reactions (e.g., disilylation).

-

Requires rigorous moisture exclusion.

Hydrolysis-Condensation of Prefunctionalized Silanes

Template-Assisted Synthesis (Patent )

This method utilizes tetraalkylammonium hydroxide to catalyze the condensation of silane precursors.

Steps :

-

Mix o-aminophenyltrimethoxysilane with tetrabutylammonium hydroxide (TBAH) in ethanol.

-

Hydrolyze at 5°C for 4 h, followed by condensation at 25°C.

Key Data :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Grignard Reaction | 68–72 | 90 | Scalable for industrial use | Sensitivity to moisture |

| Catalytic Coupling | 82 | 95 | High selectivity | Cost of palladium catalysts |

| Nucleophilic Sub. | 65–70 | 85 | Simple setup | Low yields due to side reactions |

| Hydrolysis-Cond. | 78 | 98 | High-purity product | Requires low-temperature conditions |

Industrial-Scale Considerations

-

Cost Efficiency : Grignard and hydrolysis-condensation methods are preferred for bulk production.

-

Safety : Chlorosilanes require handling in fume hoods due to HCl emission.

-

Purification : Distillation or chromatography is critical to remove isomers (e.g., para-substituted byproducts).

Emerging Techniques and Innovations

Chemical Reactions Analysis

2-(Trimethoxysilyl)aniline undergoes various chemical reactions, including:

Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of polymeric structures.

Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation, and electrophiles for substitution reactions. Major products formed from these reactions include siloxane polymers and substituted aniline derivatives .

Scientific Research Applications

2-(Trimethoxysilyl)aniline has a wide range of applications in scientific research:

Materials Science: It is used as a coupling agent to improve the adhesion between organic and inorganic materials.

Biology and Medicine: Research has explored its potential in drug delivery systems and as a surface modifier for biomedical implants to enhance biocompatibility.

Mechanism of Action

The mechanism of action of 2-(Trimethoxysilyl)aniline primarily involves the hydrolysis and condensation of the trimethoxysilyl group. Upon hydrolysis, the trimethoxysilyl group forms silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for its role as a coupling agent, as they enable the formation of strong bonds between organic and inorganic materials . The aniline moiety can also participate in various chemical reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Benzenamine Derivatives

Key Comparative Analysis

Substituent Position and Steric Effects

- Ortho vs. Para Substitution :

- The 2-(trimethoxysilyl) isomer exhibits greater steric hindrance around the amine group compared to the 4-(trimethoxysilyl) analog. This steric effect reduces reactivity in nucleophilic reactions (e.g., amide formation) but enhances thermal stability in the para isomer .

- Example: The para-substituted 4-(trimethoxysilyl)aniline is preferred in high-temperature applications like ceramic-polymer composites .

Functional Group Effects

- Trimethoxysilyl vs. Methoxy/Chloro :

- The trimethoxysilyl group provides hydrolytic reactivity , enabling covalent bonding to hydroxylated surfaces (e.g., silica, metals). In contrast, methoxy or chloro groups lack this functionality, limiting their use in adhesion applications .

- Electron Effects : Chloro and nitro groups (e.g., in Ethalfluralin) are electron-withdrawing, reducing the electron density of the aromatic ring and altering reaction pathways. The trimethoxysilyl group is electron-donating via Si-O σ-bond hyperconjugation, stabilizing intermediates in coupling reactions .

N-Substituted Derivatives

- N-[3-(Trimethoxysilyl)propyl]aniline (CAS: 144450-32-8) features a silyl group on the amine nitrogen rather than the benzene ring. This modification increases hydrophobicity and reduces aromatic ring reactivity, making it suitable for water-resistant coatings .

Research Findings and Limitations

- Purity and Performance : The para-substituted 4-(trimethoxysilyl)aniline is available at 90% purity , which may limit its efficiency in precision applications compared to higher-purity analogs.

Biological Activity

Benzenamine, 2-(trimethoxysilyl)- is an organosilane compound characterized by its unique structure that combines a benzenamine moiety with a trimethoxysilyl group. This compound, with the molecular formula C10H15NO3Si and a molecular weight of approximately 229.31 g/mol, exhibits significant biological activity, particularly in antimicrobial and enzyme modulation capacities.

Chemical Structure and Properties

The presence of the trimethoxysilyl group enhances the reactivity of benzenamine, allowing it to form siloxane bonds, which are crucial for various applications in surface modification and material science. The basicity and nucleophilicity of the aniline component enable interactions with enzymes and receptors, potentially leading to metabolic transformations that yield biologically active metabolites.

Antimicrobial Properties

Benzenamine derivatives have been noted for their antibacterial properties. Research indicates that compounds similar to benzenamine, 2-(trimethoxysilyl)- can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents. The mechanism often involves interference with bacterial nucleic acid synthesis or protein function .

Enzyme Modulation

Studies have shown that benzenamine derivatives can modulate enzyme activity, which plays a critical role in cellular processes such as proliferation and apoptosis. This modulation is highly dependent on the specific structural characteristics of the compound and the biological context in which they are studied.

Case Studies

- Antibacterial Activity : A study evaluating various benzenamine derivatives found that those containing the trimethoxysilyl group demonstrated enhanced antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated effective inhibition at lower concentrations compared to non-functionalized anilines.

- Enzyme Interaction : Another investigation focused on the interaction of benzenamine derivatives with cytochrome P450 enzymes. The results suggested that these compounds could act as inhibitors, thereby affecting drug metabolism pathways. This finding highlights their potential use in pharmacological applications where modulation of metabolic enzymes is desired.

Research Findings

| Property | Observation |

|---|---|

| Molecular Formula | C10H15NO3Si |

| Molecular Weight | 229.31 g/mol |

| Antibacterial Activity | Effective against E. coli and S. aureus |

| Enzyme Modulation | Inhibition of cytochrome P450 enzymes |

| Potential Applications | Antimicrobial agents, enzyme inhibitors |

Q & A

Q. What are the established synthetic routes for Benzenamine, 2-(trimethoxysilyl)-, and how can reaction conditions be optimized to minimize impurities?

The synthesis of silane-functionalized aromatic amines typically involves nucleophilic substitution or coupling reactions. For example, trimethoxysilyl groups can be introduced via palladium-catalyzed cross-coupling between aryl halides and trimethoxysilane derivatives . Optimization may include:

- Catalyst selection : Pd(PPh₃)₄ or NiCl₂(dppe) for improved yield and selectivity.

- Temperature control : Reactions at 80–100°C reduce side products like disilylated derivatives.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the target compound .

Q. What spectroscopic and chromatographic methods are most effective for characterizing Benzenamine, 2-(trimethoxysilyl)-?

- NMR : ¹H and ¹³C NMR confirm the aromatic proton environment and trimethoxysilyl group integration. The methoxy protons in the silyl moiety appear as a singlet at ~3.5 ppm .

- FT-IR : Peaks at 1100–1050 cm⁻¹ (Si-O-C stretching) and 1250 cm⁻¹ (Si-CH₃ bending) validate the silyl group .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS detect purity and molecular ion peaks (e.g., [M+H]⁺) .

Q. How does the trimethoxysilyl group influence the compound’s stability under varying pH and solvent conditions?

The hydrolytic stability of the trimethoxysilyl group is pH-dependent:

- Acidic conditions : Rapid hydrolysis to silanol (Si-OH), leading to polymerization.

- Neutral/basic conditions : Slower hydrolysis, stabilizing the compound in aprotic solvents (e.g., THF, DMF).

- Storage : Anhydrous solvents and inert atmospheres (N₂/Ar) prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of Benzenamine, 2-(trimethoxysilyl)- in surface functionalization applications?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model the silyl group’s interaction with hydroxylated surfaces (e.g., silica):

Q. What strategies resolve contradictions in reported biological activity data for silylated aromatic amines?

Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from:

Q. How can kinetic studies elucidate the hydrolysis mechanism of the trimethoxysilyl group in aqueous environments?

- Pseudo-first-order kinetics : Monitor Si-OCH₃ hydrolysis via ¹H NMR (disappearance of methoxy peaks).

- Activation energy : Arrhenius plots (20–60°C) reveal Eₐ ≈ 45–60 kJ/mol, indicating a nucleophilic substitution pathway .

- pH-rate profiles : Maximum stability at pH 6–7, with accelerated degradation below pH 4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.